molecular formula C23H20Cl2N2O B3738729 N-(3,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(3,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No.: B3738729
M. Wt: 411.3 g/mol
InChI Key: HYBGSUMURIUERW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of DIBO is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 activity leads to the degradation of these oncogenic proteins, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DIBO has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). DIBO has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of DIBO is its potent antitumor activity against various cancer cell lines. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of DIBO is its low solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the research on DIBO. One of the areas of interest is the development of DIBO derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DIBO as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of DIBO and to explore its potential use in combination with other anticancer agents.

Scientific Research Applications

DIBO has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. DIBO has also been found to be effective in inhibiting the growth of drug-resistant cancer cells.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c24-20-11-21(25)13-22(12-20)26-23(28)18-7-5-16(6-8-18)14-27-10-9-17-3-1-2-4-19(17)15-27/h1-8,11-13H,9-10,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGSUMURIUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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